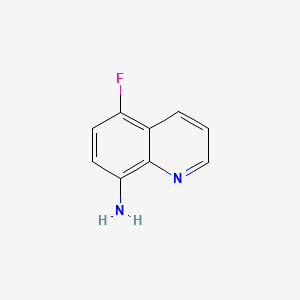

5-Fluoroquinolin-8-amine

Description

5-Fluoroquinolin-8-amine is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a fluorine atom at position 5 and an amine group at position 8. Its molecular formula is C₉H₇FN₂, with a molecular weight of 162.16 g/mol .

Key physicochemical properties include moderate solubility in polar organic solvents (e.g., dimethyl sulfoxide, methanol) and stability under inert storage conditions (-20°C to -80°C) . Its synthesis typically involves nucleophilic substitution or palladium-catalyzed amination reactions, as inferred from analogous quinoline derivatives .

Propriétés

IUPAC Name |

5-fluoroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWQDAXFVALXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659413 | |

| Record name | 5-Fluoroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161038-18-2 | |

| Record name | 5-Fluoroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinolin-8-amine typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline at the position 5, resulting in the formation of 5,5-difluoroquinolin-6-one . Another approach involves cyclization and cycloaddition reactions, displacements of halogen atoms, or the diaza group .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions are also common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Fluoroquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Applications De Recherche Scientifique

5-Fluoroquinolin-8-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.

Industry: Utilized in the production of liquid crystals and cyanine dyes.

Mécanisme D'action

The exact mechanism of action of 5-Fluoroquinolin-8-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, fluorinated quinolines are known to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The table below compares 5-Fluoroquinolin-8-amine with structurally related quinoline and isoquinoline derivatives, highlighting substituent patterns, molecular properties, and applications.

Key Differences and Trends

Substituent Effects on Reactivity: Halogen Type: Fluorine’s electronegativity enhances electronic effects, making this compound more reactive in nucleophilic aromatic substitution compared to its chloro analogue (5-Chloroquinolin-8-ol) . Amine Position: The NH₂ group at C8 in this compound contrasts with C5-substituted amines (e.g., 8-Chloro-2-methylquinolin-5-amine), altering chelation properties in metal complexes .

Biological and Material Applications: this compound is explored for antimalarial and anticancer scaffolds due to fluorine’s metabolic stability . In contrast, 5-Chloroquinolin-8-ol is used in redox-active phthalocyanines for catalytic applications . N,N-Dimethylquinolin-8-amine serves as a fluorescent probe precursor, leveraging the electron-donating NMe₂ group for enhanced photophysical properties .

Solubility and Stability: this compound requires specialized storage (-20°C) to prevent degradation, whereas 5-Ethyl-6-methoxyquinolin-8-amine’s methoxy group improves solubility in aqueous-organic mixtures .

Activité Biologique

5-Fluoroquinolin-8-amine is a fluorinated derivative of quinoline, recognized for its significant biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential as an antibacterial agent and its unique pharmacological properties attributed to the presence of a fluorine atom at the 5-position of the quinoline ring.

- Molecular Formula: C₉H₈FN₂

- Molecular Weight: Approximately 162.16 g/mol

- CAS Number: 161038-18-2

This compound primarily exerts its biological effects through the inhibition of bacterial DNA synthesis. It achieves this by stabilizing DNA strand breaks caused by enzymes such as DNA gyrase and topoisomerase IV. This mechanism disrupts bacterial replication, ultimately leading to cell death. The compound's ability to inhibit these enzymes is crucial for its antibacterial efficacy, making it a valuable candidate in combating bacterial infections.

Pharmacokinetics

Fluoroquinolones, including this compound, are characterized by:

- Good Oral Bioavailability: This allows for effective absorption when administered orally.

- Wide Tissue Distribution: The compound can penetrate various tissues, enhancing its therapeutic potential.

- Renal Excretion: The primary route of elimination from the body is through renal pathways, which is significant for understanding dosing regimens and potential toxicity.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antibacterial | Inhibits bacterial growth by targeting DNA gyrase and topoisomerase IV. |

| Antiviral | Preliminary studies suggest potential antiviral properties; further research needed. |

| Enzyme Inhibition | Acts as an inhibitor for various enzymes involved in bacterial metabolism. |

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its potency was compared with other fluoroquinolones, showing enhanced effectiveness due to its unique fluorination pattern.

- Binding Affinity Studies : Research indicated that this compound interacts with cytochrome P450 enzymes, which could affect drug metabolism and safety profiles. Understanding these interactions is crucial for evaluating the compound's therapeutic applications.

- Comparative Analysis : In comparison with other derivatives like 6-Fluoroquinolin-8-amine and 5,8-Difluoroquinoline, this compound displayed distinct biological activities due to its specific substitution pattern. This uniqueness enhances its potential as an enzyme inhibitor and broadens its applications in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.